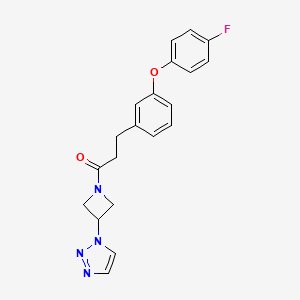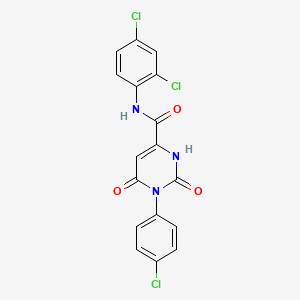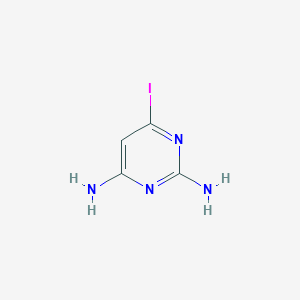
3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole compounds, which include 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, are known for their diverse pharmacological effects . They are often used in the synthesis of various drugs and have been shown to exhibit potent antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis methods for 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde are not available, pyrazole derivatives are typically synthesized through a multi-step process involving the reaction of hydrazine with diketones or ketoesters .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy . Unfortunately, specific structural data for this compound is not available.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
- Research has demonstrated the synthesis of derivatives of 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with potential antimicrobial and antifungal properties. These compounds have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as novel therapeutic agents against bacterial and fungal infections (Bhat et al., 2016).
Schiff Base Moieties and Biological Activity
- The synthesis of novel chitosan Schiff bases based on heterocyclic moieties derived from this compound has been reported. These Schiff bases exhibited antimicrobial activity against various bacterial and fungal strains without showing cytotoxicity, highlighting their potential in biomedical applications (Hamed et al., 2020).
Optical and Electronic Properties
- A study on pyrazole-based derivatives synthesized from this compound focused on their photophysical properties, demonstrating their potential as nonlinear optical materials due to significant hyperpolarizability. This suggests applications in optical switching devices and materials science (Lanke & Sekar, 2016).
Structural and Molecular Docking Studies
- The synthesis and structural analysis of 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde and other related compounds have contributed to the understanding of their molecular structure, which is crucial for designing more effective pharmaceutical agents. Molecular docking studies have provided insights into their potential binding mechanisms and interactions with biological targets (Butcher et al., 2007).
Anticonvulsant and Analgesic Activities
- Derivatives of this compound have been evaluated for their anticonvulsant and analgesic properties, indicating their potential use in the treatment of neurological disorders and pain management (Viveka et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAYVIICLCURSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)




![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)

